Bis(6-hydroxyhexyl)disulfide

描述

Bis(6-hydroxyhexyl)disulfide is an organic compound with the molecular formula C12H26O2S2. It is characterized by the presence of two hydroxyl groups and a disulfide bond, making it a versatile molecule in various chemical and biological applications .

准备方法

Synthetic Routes and Reaction Conditions: Bis(6-hydroxyhexyl)disulfide can be synthesized through the oxidation of 6-mercaptohexanol. The reaction typically involves the use of mild oxidizing agents such as hydrogen peroxide or iodine in an aqueous or organic solvent. The reaction conditions are generally mild, with temperatures ranging from room temperature to slightly elevated temperatures .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis .

Types of Reactions:

Oxidation: this compound can undergo further oxidation to form sulfoxides and sulfones.

Reduction: The disulfide bond can be reduced to yield the corresponding thiols.

Substitution: The hydroxyl groups can participate in substitution reactions to form esters or ethers.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, iodine, or other mild oxidizing agents.

Reduction: Reducing agents such as dithiothreitol or sodium borohydride.

Substitution: Acid chlorides or alkyl halides in the presence of a base.

Major Products Formed:

Oxidation: Sulfoxides and sulfones.

Reduction: Thiols.

Substitution: Esters and ethers.

科学研究应用

Organic Synthesis

Protecting Group for Thiols

One of the primary applications of bis(6-hydroxyhexyl)disulfide is as a protecting group for thiol compounds during organic synthesis. The disulfide bond can be selectively reduced to generate thiols, allowing for the protection of reactive thiol groups while enabling further functionalization of other parts of the molecule. This property is crucial in multi-step synthetic pathways where selective reactivity is desired.

Case Study: Synthesis of Functionalized Thiol-Protected Nanoparticles

A study demonstrated the use of this compound as a protecting agent in the synthesis of functionalized palladium nanoparticles (Pd-NPs). The compound facilitated the stabilization and functionalization of nanoparticles, enhancing their application in catalysis and drug delivery systems .

Biological Research

Modulation of Protein-Protein Interactions

In biological studies, this compound has been investigated for its role in modulating protein-protein interactions. Its ability to protect thiol-containing biomolecules from oxidation allows researchers to study specific interactions without interference from unwanted side reactions.

Case Study: Inhibition of Unwanted Interactions

Research indicated that this compound effectively inhibited non-specific interactions between thiol-containing proteins in vitro, improving the specificity of biochemical assays. This application is particularly valuable in drug discovery and development processes.

Antioxidant Activity

The compound also exhibits significant antioxidant properties. In various assays (e.g., DPPH and ABTS), it demonstrated robust radical scavenging activity, suggesting potential applications in formulations aimed at reducing oxidative stress.

Industrial Applications

Pharmaceutical Intermediate

In the pharmaceutical industry, this compound serves as an intermediate in synthesizing drugs targeting redox-sensitive pathways. Its unique structure allows for modifications that can enhance drug efficacy and selectivity.

Chemical Reactions Analysis

The compound can undergo various chemical reactions, including:

- Oxidation: The disulfide bond can be oxidized to form sulfoxides or sulfones.

- Reduction: Reduction leads to the formation of thiols.

- Substitution: The hexyl groups can be substituted with other functional groups under appropriate conditions.

These reactions expand its utility across different chemical syntheses and applications.

作用机制

The mechanism of action of bis(6-hydroxyhexyl)disulfide involves the formation and cleavage of disulfide bonds. This compound can interact with thiol groups in proteins and other molecules, leading to the formation of disulfide linkages. These interactions are crucial in maintaining the structural integrity and function of proteins .

相似化合物的比较

- Bis(5-carboxypentyl)disulfide

- Bis(2-bromoisobutyl)disulfide

- Bis(5,5-dimethyl-2-thiono-1,3,2-dioxaphosphorinanyl)disulfide

Comparison: Bis(6-hydroxyhexyl)disulfide is unique due to its hydroxyl functional groups, which provide additional sites for chemical modification and enhance its solubility in aqueous environments. This makes it particularly useful in biological and medical applications compared to other disulfides that may lack these functional groups .

生物活性

Bis(6-hydroxyhexyl)disulfide (BHD) is a compound that has garnered attention in various scientific fields due to its unique structural properties and potential biological activities. This article explores the biological activity of BHD, including its synthesis, mechanisms of action, and implications for health and disease.

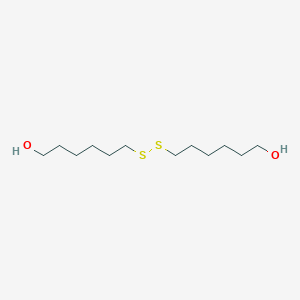

BHD is a disulfide compound with two 6-hydroxyhexyl groups connected by a sulfur-sulfur bond. Its structural formula can be represented as:

This structure is significant as the hydroxyl groups may influence the compound's solubility and interaction with biological systems.

Antioxidant Properties

Research indicates that BHD exhibits antioxidant activity , which can be attributed to its ability to scavenge free radicals. This property is crucial in mitigating oxidative stress, a condition linked to various diseases, including cancer and neurodegenerative disorders. In vitro studies have shown that BHD can significantly reduce reactive oxygen species (ROS) levels in cellular models, suggesting its potential as a therapeutic agent against oxidative damage .

Cytotoxicity and Cell Viability

The cytotoxic effects of BHD have been evaluated in several cancer cell lines. For instance, studies utilizing HeLa (cervical cancer) and MCF-7 (breast cancer) cells showed that BHD induces apoptosis in a dose-dependent manner. The mechanism appears to involve the activation of caspases and the disruption of mitochondrial membrane potential, leading to programmed cell death .

Antimicrobial Activity

BHD has also demonstrated antimicrobial properties. It has been effective against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound's mechanism involves disrupting bacterial cell membranes, thereby inhibiting growth and proliferation .

Case Study 1: Antioxidant Efficacy in Human Cells

A study investigated the antioxidant effects of BHD on human dermal fibroblasts exposed to UV radiation. Results indicated that pre-treatment with BHD significantly reduced markers of oxidative stress, such as malondialdehyde (MDA) levels, and increased the activity of antioxidant enzymes like superoxide dismutase (SOD) .

Case Study 2: Cytotoxic Effects on Cancer Cells

In another study, BHD was tested for its cytotoxic effects on ovarian cancer cells (OVCAR-429). The findings revealed that BHD treatment led to a reduction in cell viability by approximately 50% at concentrations of 25 μM after 48 hours. Flow cytometry analysis indicated an increase in early apoptotic cells following treatment .

Research Findings Summary Table

化学反应分析

Reduction of the Disulfide Bond

The disulfide bond in bis(6-hydroxyhexyl)disulfide undergoes reduction to yield thiols, a critical reaction in biochemical and synthetic applications. Common reducing agents include:

-

Tris(2-carboxyethyl)phosphine (TCEP) : Efficiently cleaves the disulfide bond under mild, aqueous conditions (pH 5.3–6.0) to generate two 6-mercaptohexanol molecules .

-

Dithiothreitol (DTT) : Operates in buffered solutions, typically at neutral pH, but requires longer reaction times compared to TCEP .

Mechanism :

The reduction proceeds via a two-electron transfer, breaking the S-S bond and forming two thiol (-SH) groups. For example, TCEP reduces the disulfide to thiols while oxidizing to its phosphine oxide form .

| Reducing Agent | Conditions | Products |

|---|---|---|

| TCEP | pH 5.3–6.0, 40°C, Ar | 6-Mercaptohexanol ×2 |

| DTT | pH 7.0, RT | 6-Mercaptohexanol ×2 |

Esterification of Hydroxyl Groups

The terminal hydroxyl groups participate in esterification reactions with carboxylic acids or acyl chlorides. This reaction is pivotal for modifying the compound’s solubility or introducing functional handles.

Example :

Reaction with acetic anhydride in the presence of a base (e.g., pyridine) yields bis(6-acetoxyhexyl)disulfide .

Conditions :

-

Solvent: Dichloromethane or toluene

-

Catalyst: 4-Dimethylaminopyridine (DMAP)

-

Temperature: 0°C to RT

Applications :

Radical-Mediated Reactions

The disulfide bond can homolyze under UV irradiation or thermal conditions to generate thiyl radicals (RS- ), which participate in chain-transfer or addition reactions.

Key Findings :

-

Photoreactivity : UV light (254–365 nm) induces S-S bond cleavage, producing thiyl radicals that initiate polymerization or add to unsaturated bonds (e.g., alkenes) .

-

Hydrogen Atom Transfer (HAT) : Thiyl radicals abstract hydrogen atoms from substrates, enabling catalytic cycles in oxidation reactions .

Mechanistic Pathway :

-

Initiation :

-

Propagation :

Biochemical Conjugation

The compound’s disulfide bond enables reversible linkages in bioconjugation, particularly for protein or oligonucleotide modification.

Case Study :

-

Antibody-Oligonucleotide Conjugation : this compound was reduced to thiols and conjugated to antibodies via maleimide chemistry, enabling applications in diagnostic assays .

-

Protection of Thiol Groups : The disulfide bond acts as a protective group for thiols during multi-step syntheses, preventing oxidation or unwanted side reactions .

Antioxidant Activity

The disulfide bond contributes to redox buffering, scavenging reactive oxygen species (ROS) such as hydroxyl radicals (- OH) and superoxide (O₂- ⁻).

Experimental Evidence :

-

DPPH Assay : Exhibited moderate radical scavenging activity (IC₅₀ ~ 50 μM), comparable to glutathione derivatives .

-

Cellular Studies : Reduced oxidative stress in vitro by maintaining cellular thiol/disulfide balance .

Comparative Reactivity

The table below contrasts this compound with related disulfides:

| Compound | Disulfide Bond Reactivity | Hydroxyl Group Reactivity | Key Applications |

|---|---|---|---|

| This compound | High (TCEP-sensitive) | High (esterification) | Bioconjugation, redox biology |

| Diphenyl disulfide | Moderate (thermally labile) | None | Polymerization catalysis |

| Cystamine | High (pH-dependent) | None | Protein crosslinking |

属性

IUPAC Name |

6-(6-hydroxyhexyldisulfanyl)hexan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H26O2S2/c13-9-5-1-3-7-11-15-16-12-8-4-2-6-10-14/h13-14H,1-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPKCPHUCATZKGA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCSSCCCCCCO)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H26O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20445818 | |

| Record name | BIS(6-HYDROXYHEXYL)DISULFIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20445818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80901-86-6 | |

| Record name | BIS(6-HYDROXYHEXYL)DISULFIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20445818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。